4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid
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Overview
Description
4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrrolidinone ring, further substituted with a dimethoxyphenyl carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Carbamoyl Group: This step involves the reaction of the pyrrolidinone intermediate with 2,4-dimethoxyphenyl isocyanate, typically in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the carbamoyl-substituted pyrrolidinone with a benzoic acid derivative, often using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid: shares structural similarities with other carbamoyl-substituted pyrrolidinones and benzoic acid derivatives.
3-Methoxyphenylboronic acid: Another compound with a methoxyphenyl group, but with different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[(2,4-dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-27-15-7-8-16(17(10-15)28-2)21-19(24)13-9-18(23)22(11-13)14-5-3-12(4-6-14)20(25)26/h3-8,10,13H,9,11H2,1-2H3,(H,21,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXTUQUAVPSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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